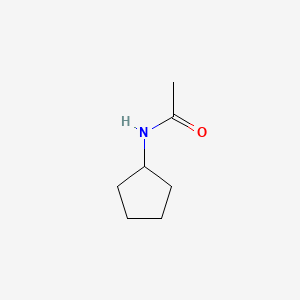

N-Cyclopentylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSGEWHPQPAXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337807 | |

| Record name | Acetamide, N-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25291-41-2 | |

| Record name | Acetamide, N-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopentylacetamide chemical properties and structure

An In-depth Technical Guide to N-Cyclopentylacetamide: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of this compound (CAS No. 25291-41-2), a secondary amide of interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data, detailed spectroscopic analysis, and practical synthetic protocols. We will explore the molecule's structural characteristics, physicochemical properties, and its role as a versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a simple yet functionally significant molecule featuring a five-membered cycloalkane ring bonded to the nitrogen atom of an acetamide group. This structure imparts a combination of lipophilicity from the cyclopentyl moiety and polar characteristics from the amide linkage, which is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).

The IUPAC name for this compound is This compound .[1] It is also known by synonyms such as Acetamidocyclopentane and N-Acetylcyclopentane-1-amine.[2] Its structural and key chemical identifiers are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 25291-41-2 | [1] |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1CCCC1 | [1] |

| InChI Key | JTSGEWHPQPAXOR-UHFFFAOYSA-N | [1] |

| Physical State | Expected to be a liquid or low-melting solid at STP | Inferred |

| Boiling Point | Data not readily available in literature | N/A |

| Melting Point | Data not readily available in literature | N/A |

| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DMSO, alcohols, chlorinated solvents) and sparingly soluble in water. | [3][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| LogP (Computed) | 0.8 | [1] |

Note: Experimental boiling and melting point data are not consistently reported in publicly accessible literature. The physical state is inferred from its molecular weight and the properties of analogous structures.

Laboratory-Scale Synthesis: Acetylation of Cyclopentylamine

The most direct and common method for preparing this compound is through the N-acetylation of its corresponding primary amine, cyclopentylamine. This reaction is typically achieved using acetic anhydride, often in the presence of a base to neutralize the acetic acid byproduct. The causality behind this choice is straightforward: acetic anhydride is a highly effective and readily available acetylating agent, and the reaction proceeds with high atom economy and typically excellent yields.

The workflow for this synthesis is a standard procedure in organic chemistry, involving the reaction setup, workup to isolate the crude product, and subsequent purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound from cyclopentylamine and acetic anhydride.

Materials:

-

Cyclopentylamine (C₅H₁₁N, MW: 85.15 g/mol )

-

Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

-

Triethylamine (Et₃N) or Pyridine (as base)

-

Dichloromethane (DCM) or Ethyl Acetate (as solvent)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of amine). Add triethylamine (1.2 eq) to the solution to act as a scavenger for the acetic acid byproduct.

-

Addition of Acetylating Agent: Cool the flask in an ice bath to 0 °C. Add acetic anhydride (1.1 eq) dropwise to the stirred solution using a syringe or dropping funnel. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.

-

Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.

-

Liquid-Liquid Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

Spectroscopic Analysis and Structural Elucidation

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive evidence for the structure by showing signals corresponding to each unique proton environment. An experimental spectrum in CDCl₃ confirms the expected proton signals.[5]

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3-5.4 | broad singlet | 1H | H -N (Amide proton) |

| ~4.20 | multiplet | 1H | N-CH (Cyclopentyl methine) |

| ~1.96 | singlet | 3H | CH ₃ (Acetyl methyl) |

| ~1.3-1.8 | multiplet | 8H | -(CH ₂)₄- (Cyclopentyl methylene) |

| Data sourced from a 500 MHz spectrum in CDCl₃.[5] |

The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent. The methine proton on the cyclopentyl ring attached to the nitrogen is deshielded and appears as a multiplet around 4.20 ppm. The sharp singlet at approximately 1.96 ppm is a classic signal for an acetyl methyl group. The remaining eight protons of the cyclopentyl ring appear as a complex set of overlapping multiplets further upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹³C NMR data is not widely published, the chemical shifts can be reliably predicted based on established substituent effects. Five distinct carbon signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Shift (δ) ppm | Carbon Environment | Rationale |

| ~170 | C=O | Typical chemical shift for a secondary amide carbonyl carbon. |

| ~52 | N-C H | Methine carbon attached to nitrogen, significantly downfield. |

| ~33 | C H₂ (β to N) | Methylene carbons adjacent to the N-CH carbon. |

| ~24 | C H₂ (γ to N) | Methylene carbons beta to the N-CH carbon. |

| ~23 | C H₃ | Acetyl methyl carbon, characteristic upfield signal. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups within the molecule. For this compound, the following characteristic absorption bands are expected:

-

~3300 cm⁻¹ (strong, broad): N-H stretching vibration, characteristic of a secondary amide.

-

~1640 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band), a hallmark of the amide functional group.

-

~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the cyclopentyl and methyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a distinct molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 127.1[1] Common fragmentation patterns would include the loss of the acetyl group and fragmentation of the cyclopentyl ring.

Applications in Research and Development

This compound is not widely documented as an end-product for commercial applications. Instead, its value lies in its role as a synthetic intermediate or building block .[6] The combination of a stable amide linker and a moderately lipophilic cycloalkyl group makes it a useful scaffold in medicinal and agricultural chemistry.

While direct applications are sparse, the utility of the N-cyclopentyl amide motif is evident in the broader chemical literature. For instance, the related compound 2-Amino-N-cyclopentylacetamide is recognized as a versatile building block for synthesizing novel therapeutic agents, where the cyclopentyl group can enhance lipophilicity and potentially improve the bioavailability of drug candidates.[7] This suggests that this compound could serve as a precursor or a non-functionalized analog in the development of new chemical entities, allowing researchers to probe the importance of other functional groups on a common scaffold.

Caption: Role of this compound as a chemical intermediate.

Safety, Handling, and Reactivity

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. (These GHS hazard statements are based on the notified classification for the isomer 2-Cyclopentylacetamide and should be considered applicable as a precaution.)

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Chemical Reactivity:

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these materials can lead to vigorous reactions or decomposition.

-

Hydrolysis: Like other amides, it can be hydrolyzed to cyclopentylamine and acetic acid under strong acidic or basic conditions, typically requiring heat. It is generally stable under neutral conditions.

Conclusion

This compound is a foundational secondary amide whose value is primarily realized in its capacity as a synthetic intermediate. Its chemical properties are defined by the interplay between its polar amide head and nonpolar cycloalkyl tail. While comprehensive experimental data on its physical properties is limited, its synthesis is robust and its structure is readily confirmed by standard spectroscopic methods. For researchers in synthetic chemistry, this compound represents a simple, reliable building block for constructing more complex and potentially bioactive molecules.

References

- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,2-dichloro-N-cyclopentylacetamide () for sale [vulcanchem.com]

- 4. cas 125674-23-9|| where to buy 2-chloro-N-cyclopentylacetamide [german.chemenu.com]

- 5. rsc.org [rsc.org]

- 6. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of N-Cyclopentylacetamide

Introduction

N-Cyclopentylacetamide, a secondary amide with the molecular formula C₇H₁₃NO, serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclopentyl ring attached to an acetamide group, imparts specific physicochemical properties that are leveraged in the design of more complex molecules. This guide provides a comprehensive overview of the principal synthetic methodologies for the preparation of this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available routes.

This document is intended for an audience of researchers, scientists, and drug development professionals, providing the in-depth technical detail necessary for the practical application and optimization of these synthetic methods.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of an amide bond between a cyclopentyl-containing amine and an acetyl group. The two most prevalent and logical approaches are:

-

Direct Acylation of Cyclopentylamine: This is the most straightforward approach, involving the reaction of commercially available cyclopentylamine with an acetylating agent.

Each of these core strategies encompasses several variations in reagents and reaction conditions, which will be explored in detail.

Method 1: Direct Acylation of Cyclopentylamine

The direct acylation of cyclopentylamine is a robust and widely employed method for the synthesis of this compound. This approach relies on the nucleophilic attack of the amine on an activated carboxylic acid derivative, typically an acid chloride or an acid anhydride.

Reaction Pathway: Acylation of Cyclopentylamine

Caption: General overview of the direct acylation of cyclopentylamine.

Acylation using Acetyl Chloride under Schotten-Baumann Conditions

The Schotten-Baumann reaction provides a reliable and high-yielding method for the acylation of amines.[1][2][3] It is typically performed in a biphasic system, consisting of an organic solvent and an aqueous base.[2][4] The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the unreacted amine.[4][5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. The resulting protonated amide is deprotonated by the base to yield this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentylamine (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Aqueous Base: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Addition of Acetyl Chloride: Cool the flask containing the amine solution to 0-5 °C in an ice bath. Add acetyl chloride (1.05 eq.), either neat or dissolved in the same organic solvent, dropwise to the stirred amine solution.

-

Addition of Base: Simultaneously or subsequently, add the aqueous sodium hydroxide solution dropwise, ensuring the reaction mixture remains basic (pH > 10).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6][7][8]

Acylation using Acetic Anhydride

Acetic anhydride is a less reactive but often more convenient and less hazardous acylating agent than acetyl chloride. The reaction with amines is typically carried out in the presence of a base to neutralize the acetic acid byproduct or can be performed under neat conditions if the amine is not volatile.

Mechanism: The mechanism is analogous to that with acetyl chloride. The amine attacks one of the carbonyl carbons of the acetic anhydride, leading to a tetrahedral intermediate. This intermediate collapses, with acetate as the leaving group, to form the amide.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a stirred solution of cyclopentylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or even water), add acetic anhydride (1.1 eq.) dropwise at room temperature or 0 °C. A base such as triethylamine or pyridine can be added to scavenge the acetic acid formed.

-

Reaction Monitoring: Stir the mixture for several hours at room temperature, monitoring by TLC.

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous acid, aqueous base, and brine.

-

Isolation and Purification: The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization or chromatography as described previously.

| Parameter | Acetyl Chloride (Schotten-Baumann) | Acetic Anhydride |

| Reactivity | High | Moderate |

| Byproduct | HCl (neutralized by base) | Acetic Acid |

| Conditions | Biphasic, aqueous base | Anhydrous or aqueous, optional base |

| Safety | Corrosive, moisture-sensitive | Less corrosive, less moisture-sensitive |

| Yield | Generally very high | Good to high |

Method 2: Two-Step Synthesis from Cyclopentanone

This approach provides an alternative route to this compound, starting from the readily available and often more economical cyclopentanone. The key steps are the formation of cyclopentylamine via reductive amination, followed by its acylation.

Step 1: Reductive Amination of Cyclopentanone

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[9] It involves the reaction of a ketone or aldehyde with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10]

Reaction Pathway: Reductive Amination and Acylation

Caption: Two-step synthesis of this compound from cyclopentanone.

A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel or a ruthenium-based catalyst) or hydride reagents.[2][9] Catalytic reductive amination of cyclopentanone has been shown to produce cyclopentylamine in good yields.[9]

Experimental Protocol (General Procedure for Catalytic Reductive Amination):

-

Reaction Setup: In a high-pressure reactor (autoclave), charge cyclopentanone, a suitable solvent (e.g., methanol), and the hydrogenation catalyst (e.g., Raney Nickel or a supported ruthenium catalyst).

-

Ammonia Source: Introduce ammonia into the reactor, either as a gas or as a solution in the reaction solvent.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat the mixture to the appropriate temperature.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

-

Work-up and Isolation: After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst. The solvent is then removed by distillation to yield crude cyclopentylamine, which can be purified by distillation.

Step 2: Acylation of Cyclopentylamine

The cyclopentylamine obtained from the reductive amination step can then be acylated using either acetyl chloride or acetic anhydride as described in Method 1 .

Purification and Characterization

Purification

-

Recrystallization: This is a common and effective method for purifying solid this compound. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.[11] Common solvent systems for amides include mixtures of a polar solvent (like ethanol, methanol, or acetone) and a non-polar solvent (like hexanes or water).[6][7][8]

-

Column Chromatography: For the removal of closely related impurities or when recrystallization is ineffective, column chromatography on silica gel is the method of choice. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.0 ppm), the methine proton on the cyclopentyl ring attached to the nitrogen (multiplet), and the methylene protons of the cyclopentyl ring (multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the methyl carbon, and the carbons of the cyclopentyl ring.[12] |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide (around 1630-1690 cm⁻¹) and a band for the N-H stretch (around 3300-3500 cm⁻¹).[13][14][15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (127.18 g/mol ).[12][16][17] |

Safety Considerations

-

Cyclopentylamine: Is a flammable and corrosive liquid. It is toxic if swallowed or inhaled.[18]

-

Acetyl Chloride: Is highly corrosive, flammable, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Acetic Anhydride: Is corrosive and causes severe skin burns and eye damage.

-

Sodium Hydroxide: Is a corrosive solid and its solutions can cause severe burns.

-

Organic Solvents: Many organic solvents are flammable and may have associated health hazards. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use and handle them in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through several well-established methods. The choice of the most appropriate route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.

-

Direct acylation of cyclopentylamine is the most direct and often preferred method for small-scale laboratory synthesis due to its simplicity and high yields. The Schotten-Baumann conditions using acetyl chloride are particularly effective.

-

The two-step synthesis from cyclopentanone offers a viable alternative, especially for larger-scale production where the cost of starting materials is a significant consideration.

Thorough purification and characterization are essential to ensure the quality of the final product. By understanding the underlying principles and carefully following the outlined procedures, researchers can confidently synthesize this compound for their specific applications in chemical and pharmaceutical research.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. researchgate.net [researchgate.net]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. 2-(2-Isopropenyl-5-methyl-cyclopentyl)-acetamide [webbook.nist.gov]

- 17. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

N-Cyclopentylacetamide CAS number 25291-41-2

An In-Depth Technical Guide to N-Cyclopentylacetamide (CAS: 25291-41-2)

Introduction

This compound, identified by the CAS number 25291-41-2, is a secondary amide of significant interest within chemical research and pharmaceutical development.[1][2] Structurally, it consists of a cyclopentyl group attached to the nitrogen atom of an acetamide moiety. This configuration provides a unique combination of lipophilicity from the cyclopentyl ring and hydrogen bonding capability from the amide group, making it a valuable building block and scaffold in medicinal chemistry. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. This compound is a white to off-white solid at standard conditions. Its key properties are summarized below, providing a foundational dataset for laboratory use.[1][3]

| Property | Value | Source |

| CAS Number | 25291-41-2 | PubChem[3] |

| Molecular Formula | C₇H₁₃NO | LGC Standards[1], PubChem[3] |

| Molecular Weight | 127.184 g/mol | LGC Standards[1], PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CC(=O)NC1CCCC1 | LGC Standards[1], PubChem[3] |

| InChI Key | JTSGEWHPQPAXOR-UHFFFAOYSA-N | CymitQuimica[2], PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| XLogP3-AA (LogP) | 0.8 | PubChem[3] |

| Exact Mass | 127.099714038 Da | PubChem[3] |

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved through the acylation of cyclopentylamine. A reliable method involves the use of diketene as the acetylating agent in a suitable solvent like tetrahydrofuran (THF). This approach is efficient and proceeds under mild conditions.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of amines using diketene.[4]

Materials:

-

Cyclopentylamine (85 g, 0.998 mol)

-

Diketene (84 g, 0.999 mol)

-

Tetrahydrofuran (THF), anhydrous (500 ml)

-

Reaction flask (1 L) equipped with a magnetic stirrer and dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a 1 L reaction flask, add cyclopentylamine (85 g) and tetrahydrofuran (500 ml).

-

Cooling: Place the flask in an ice bath and cool the stirred mixture to 10°C. The cooling step is critical to control the exothermicity of the acylation reaction, preventing side reactions and ensuring higher yield and purity.

-

Diketene Addition: Add diketene (84 g) dropwise to the cooled mixture over approximately 10 minutes. Maintaining a slow addition rate is essential for thermal control.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 20°C. Continue stirring for 6 hours to ensure the reaction proceeds to completion.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the THF.

-

Purification (Self-Validating System): The crude product can be purified by recrystallization or column chromatography. Purity should be assessed by ¹H NMR and LC-MS. The absence of starting material signals (cyclopentylamine) and the presence of the characteristic this compound signals validate the completion and purification success.

Spectroscopic Characterization: A Self-Validating Framework

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~ 7.5-8.0 ppm (broad s, 1H): N-H proton. δ ~ 4.0-4.2 ppm (m, 1H): C-H proton on the cyclopentyl ring adjacent to the nitrogen. δ ~ 1.9 ppm (s, 3H): CH₃ protons of the acetyl group. δ ~ 1.4-1.8 ppm (m, 8H): Remaining CH₂ protons of the cyclopentyl ring. | The chemical shifts and multiplicities are diagnostic. The integration of peaks (1:1:3:8) confirms the relative number of protons in each environment. |

| ¹³C NMR | δ ~ 170 ppm: Carbonyl carbon (C=O). δ ~ 51 ppm: CH carbon of the cyclopentyl ring attached to nitrogen. δ ~ 33 ppm: Two CH₂ carbons of the cyclopentyl ring. δ ~ 24 ppm: Two CH₂ carbons of the cyclopentyl ring. δ ~ 23 ppm: Methyl carbon (CH₃). | The number of distinct signals (5) and their chemical shifts confirm the carbon skeleton and the presence of the carbonyl group.[3] |

| IR Spectroscopy | ~3300 cm⁻¹ (strong, broad): N-H stretching vibration. ~2950 cm⁻¹ (strong): C-H stretching of alkyl groups. ~1640 cm⁻¹ (strong): C=O stretching (Amide I band). ~1550 cm⁻¹ (strong): N-H bending (Amide II band). | The presence and position of these key bands are highly characteristic of a secondary amide functional group, confirming the successful acylation.[5] |

| Mass Spectrometry (EI-MS) | m/z 127: Molecular ion peak [M]⁺. m/z 84: Fragment corresponding to the loss of the acetyl group ([M-CH₃CO]⁺). m/z 70: Cyclopentylaminium fragment. | The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural evidence, corroborating the connectivity of the acetyl and cyclopentyl groups.[3] |

Role in Drug Discovery and Medicinal Chemistry

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are prevalent in numerous biologically active compounds. It serves as a crucial intermediate or building block for more complex molecules. Its value lies in providing a synthetically accessible scaffold that can be readily modified.

Derivatization Potential of the this compound Scaffold

Caption: Role of this compound as a versatile scaffold.

Professionals in drug development can leverage this scaffold by:

-

Varying the Acyl Group: Replacing the acetyl group with other acyl chains or aromatic rings to explore structure-activity relationships (SAR).

-

Modifying the Cyclopentyl Ring: Introducing substituents onto the ring to alter steric bulk, lipophilicity, and metabolic stability.

-

Further Substitution at the Nitrogen: Creating tertiary amides, such as N-Cyclopentyl-N-ethylacetamide, to fine-tune solubility and hydrogen bonding properties.[6][7]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally similar amides provides a strong basis for safe handling procedures.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures: [8]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[8]

Conclusion

This compound (CAS 25291-41-2) is a well-defined chemical entity with straightforward synthesis and clear characterization parameters. Its primary value to the scientific community, particularly in drug discovery, is its role as a versatile and synthetically accessible scaffold. The combination of its aliphatic ring and amide functionality provides a robust starting point for the development of novel compounds with tailored physicochemical and biological properties. This guide provides the core technical knowledge required for its confident and safe utilization in a research and development setting.

References

- 1. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. N-Cyclopentyl-N-ethylacetamide | C9H17NO | CID 558466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. molbase.com [molbase.com]

- 8. aksci.com [aksci.com]

- 9. chemos.de [chemos.de]

Physical properties of N-Cyclopentylacetamide (solubility, appearance)

This technical guide provides a focused examination of the physical properties of N-Cyclopentylacetamide, specifically its appearance and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on structural analogs and established chemical principles, addressing the current gap in direct experimental data for this compound.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. For N-substituted amides, a class of compounds frequently explored in medicinal chemistry, understanding characteristics such as solubility and physical state is paramount. These properties influence everything from reaction kinetics during synthesis to bioavailability and formulation in a final drug product. This compound (CAS No. 25291-41-2), with its molecular formula C₇H₁₃NO, represents a simple yet insightful model for understanding the interplay between a cyclic alkyl moiety and the polar acetamide group. While specific experimental data for this compound is not extensively available in published literature, we can construct a robust predictive profile by examining its structural features and the known properties of closely related analogs.

Predicted Physical Appearance of this compound

Direct observational data for the physical state and appearance of this compound is not readily found in scientific literature. However, a reliable prediction can be made by analyzing the properties of its close structural analog, N-cyclohexylacetamide (CAS No. 1124-53-4).

N-cyclohexylacetamide, which features a slightly larger cycloalkane ring, is documented as a solid with a melting point in the range of 101-103 °C[1]. Given that this compound has a lower molecular weight (127.18 g/mol ) compared to N-cyclohexylacetamide (141.21 g/mol ), it is expected to have a lower melting point. However, the presence of intermolecular hydrogen bonding, a characteristic feature of secondary amides, strongly suggests that this compound will also be a solid at room temperature.

Therefore, this compound is predicted to be a white to off-white crystalline solid at standard temperature and pressure. This prediction is based on the common appearance of similar simple amides and the solid-state nature of its higher-mass analog.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in both synthetic chemistry and pharmacology. The molecular structure of this compound, featuring both a hydrophilic amide group and a lipophilic cyclopentyl ring, suggests a nuanced solubility profile.

Theoretical-Qualitative Solubility Analysis

This compound is a secondary amide, possessing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to interact with polar protic solvents like water and alcohols. However, the five-carbon cyclopentyl group introduces significant non-polar character, which will limit its aqueous solubility.

Based on these structural features and the properties of analogous compounds, the following solubility profile is predicted:

-

Water : Sparingly to slightly soluble. The ability to form hydrogen bonds will allow for some dissolution in water, but the hydrophobic nature of the cyclopentyl ring will be a limiting factor. Smaller N-alkylacetamides, such as N-ethylacetamide, are reported to be miscible with water, while the larger alkyl group in this compound will reduce this miscibility[2][3].

-

Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone) : Soluble. These solvents can effectively solvate both the polar amide group and the non-polar cyclopentyl ring. N-ethylacetamide is known to be soluble in polar organic solvents like ethanol and acetone[2].

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene) : Slightly soluble to insoluble. The polarity of the amide group will hinder its solubility in highly non-polar solvents.

A summary of the predicted solubility is presented in the table below:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | Capable of hydrogen bonding, but the hydrophobic cyclopentyl group limits solubility. |

| Ethanol | Soluble | The solvent has both polar and non-polar characteristics, effectively solvating the entire molecule. |

| Methanol | Soluble | Similar to ethanol, this polar protic solvent can engage in hydrogen bonding with the amide group. |

| Acetone | Soluble | As a polar aprotic solvent, it can act as a hydrogen bond acceptor for the N-H group and solvate the rest of the molecule. |

| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds, it should effectively dissolve this compound. |

| Hexane | Insoluble | The high polarity of the amide functional group is incompatible with this non-polar solvent. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized experimental protocol is necessary. The following outlines a robust method for quantifying its solubility in various solvents.

Objective : To determine the equilibrium solubility of this compound in selected solvents at a specified temperature (e.g., 25 °C).

Materials :

-

This compound (solid)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Methodology :

-

Preparation of Saturated Solutions : a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation : a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. b. To separate the undissolved solid, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet. d. Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Analysis : a. Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. b. Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. c. Analyze the filtered supernatant from the saturated solutions under the same conditions. d. Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Work

While direct experimental data on the physical properties of this compound remains elusive, a scientifically sound predictive profile can be established through the analysis of its molecular structure and comparison with its chemical analogs. It is predicted to be a white crystalline solid, sparingly soluble in water but readily soluble in polar organic solvents.

The experimental protocol detailed in this guide provides a clear and robust pathway for the empirical determination of its solubility, which is a crucial step for any further research or development involving this compound. Future studies should focus on executing such experiments to replace predictive data with confirmed experimental values, thereby providing a more complete physicochemical profile for this compound. This will be invaluable for its potential applications in medicinal chemistry and other areas of organic synthesis.

The logical flow for assessing the solubility of a novel compound is depicted in the following decision-making diagram.

Caption: Decision workflow for the solubility assessment of this compound.

References

IUPAC name for N-Cyclopentylacetamide

An In-depth Technical Guide to N-Cyclopentylacetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary amide with significant utility as a building block in synthetic organic chemistry and drug development. The document delves into its fundamental chemical properties, nomenclature, and detailed protocols for its synthesis and characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this whitepaper serves as a vital resource for researchers and scientists. It includes detailed methodologies for spectroscopic analysis, safety and handling procedures, and a discussion of its applications, ensuring a self-validating and trustworthy framework for laboratory professionals.

Nomenclature and Structural Identification

This compound is a chemical compound belonging to the amide functional group. The nomenclature and structural identifiers are critical for unambiguous communication in scientific literature and regulatory submissions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name explicitly defines the molecular structure: an acetamide group (CH₃C(=O)N-) where the nitrogen atom is substituted with a cyclopentyl ring.

Key Identifiers:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and appropriate handling procedures. The data presented below are compiled from computational models and experimental sources where available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| Exact Mass | 127.099714038 Da | PubChem[1] |

| XLogP3-AA (LogP) | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| CAS Number | 25291-41-2 | LGC Standards[2] |

The positive LogP value suggests a higher solubility in organic solvents compared to water. The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) allows for intermolecular hydrogen bonding, influencing its melting and boiling points.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory synthesis of this compound involves the acylation of cyclopentylamine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds by the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the carbonyl carbon of acetic anhydride.

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a stable leaving group (acetate ion in the case of acetic anhydride).

-

Deprotonation: A base, either a second molecule of cyclopentylamine or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final this compound product and a salt byproduct.

The use of a dedicated base is crucial for maximizing yield. Without it, half of the starting amine would be consumed to neutralize the acidic byproduct (acetic acid), limiting the theoretical yield to 50%.

Experimental Protocol: Synthesis from Cyclopentylamine and Acetic Anhydride

This protocol describes a self-validating procedure for the synthesis and purification of this compound.

Materials:

-

Cyclopentylamine (Reagent Grade, ≥99%)

-

Acetic Anhydride (Reagent Grade, ≥99%)

-

Triethylamine (Reagent Grade, ≥99%)

-

Dichloromethane (DCM, Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes (ACS Grade)

-

Ethyl Acetate (ACS Grade)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C. Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. Triethylamine acts as an acid scavenger.

-

Addition of Acetic Anhydride: Add acetic anhydride (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C. Causality: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the anhydride ensures the complete consumption of the limiting reagent, cyclopentylamine.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Aqueous Workup (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize the triethylammonium acetate salt. Causality: This step is critical for removing acidic components from the organic phase.

-

Phase Separation: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, then filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. Alternatively, if the crude product is a solid, recrystallization can be employed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Spectrometric Characterization

Structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Theoretical Background

-

Nuclear Magnetic Resonance (NMR): Provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. Chemical shifts, signal splitting, and integration are used to map the molecular skeleton[4].

-

Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. The C=O and N-H bonds in amides produce strong, easily identifiable absorption bands[5].

-

Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through analysis of fragmentation patterns[5].

Predicted Spectroscopic Data

The following table summarizes the expected data for this compound, which serves as a benchmark for confirming the identity and purity of the synthesized product.

| Technique | Feature | Expected Value / Observation | Rationale |

| ¹H NMR | δ ~ 5.5-6.5 ppm | Broad singlet, 1H | Amide N-H proton. |

| δ ~ 4.0-4.2 ppm | Multiplet, 1H | H -C-N proton on the cyclopentyl ring. | |

| δ ~ 1.95 ppm | Singlet, 3H | Acetyl group CH ₃ protons. | |

| δ ~ 1.3-1.8 ppm | Multiplets, 8H | Remaining cyclopentyl ring CH ₂ protons. | |

| ¹³C NMR | δ ~ 170 ppm | Carbonyl carbon (C =O). | Deshielded due to electronegative oxygen. |

| δ ~ 52 ppm | Methine carbon of cyclopentyl ring (C H-N). | Attached to electronegative nitrogen. | |

| δ ~ 33 ppm | Methylene carbons of cyclopentyl ring (adjacent to CH-N). | ||

| δ ~ 24 ppm | Methylene carbons of cyclopentyl ring (beta to CH-N). | ||

| δ ~ 23 ppm | Methyl carbon of acetyl group (C H₃). | ||

| IR (cm⁻¹) | ~3300 cm⁻¹ | Strong, broad | N-H stretching vibration. |

| ~2960, ~2870 cm⁻¹ | Medium-strong | C-H stretching of alkyl groups. | |

| ~1640 cm⁻¹ | Strong, sharp | C=O stretching (Amide I band). | |

| ~1550 cm⁻¹ | Strong | N-H bending (Amide II band). | |

| Mass Spec. | m/z 127 | Molecular Ion [M]⁺ | Corresponds to the molecular weight. |

| m/z 84 | [M - CH₃CO]⁺ | Loss of the acetyl group. | |

| m/z 70 | [M - NHCOCH₃]⁺ | Loss of the acetamide group. |

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate and building block in organic synthesis. While not typically an active pharmaceutical ingredient itself, its structure is incorporated into more complex molecules designed for biological activity.

-

Scaffold in Medicinal Chemistry: The cyclopentyl group is a common bioisostere for phenyl rings in drug design, offering improved metabolic stability and solubility. The acetamide functionality provides a handle for further chemical modification. Derivatives of N-substituted acetamides are explored in various therapeutic areas[6].

-

Chemical Probe Development: Its straightforward synthesis allows for isotopic labeling (e.g., with ¹³C or ¹⁵N), making it a candidate for creating probes to study biological systems or reaction mechanisms[4].

-

Fragment-Based Drug Discovery: As a small molecule, it can be used in fragment-based screening campaigns to identify initial binding interactions with protein targets, which are then optimized to develop potent inhibitors.

The commercial availability of this compound from various chemical suppliers underscores its utility and demand within the research and development community[2][3][7].

Safety, Handling, and Storage

Adherence to rigorous safety protocols is paramount when handling this compound and its precursors.

Hazard Identification

Based on data from structurally related compounds and precursors, this compound should be handled with care.

-

Precursor Hazards: The starting material, cyclopentylamine, is a flammable and corrosive liquid that can cause severe skin and eye damage[8][9].

-

Related Compound Hazards: Similar amides are known to cause skin, eye, and respiratory irritation[10][11].

-

Expected Hazards: It is prudent to treat this compound as a potential irritant. Avoid inhalation of dust or vapors and direct contact with skin and eyes.

Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational molecule in synthetic chemistry, defined by its IUPAC name and unique CAS identifier. This guide has provided a technically robust framework for its synthesis via nucleophilic acyl substitution, outlining a detailed, safety-conscious laboratory protocol. The principles of its characterization by NMR, IR, and mass spectrometry have been detailed with predicted data to aid in structural verification. While its primary role is that of a chemical intermediate, its importance in the synthesis of more complex molecules for research and drug discovery is significant. The methodologies and insights presented herein are designed to empower researchers with the knowledge required for the confident and safe application of this compound in their work.

References

- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. mdpi.com [mdpi.com]

- 7. Hit2Lead | 2-chloro-N-cyclopentylacetamide | CAS# 125674-23-9 | MFCD00297016 | BB-3005203 [hit2lead.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

- 11. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Cyclopentylacetamide safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling and Management of N-Cyclopentylacetamide

This document provides a comprehensive technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 25291-41-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physical Properties

This compound, also known as Acetamidocyclopentane, is a chemical compound with the molecular formula C7H13NO.[1][2] Understanding its fundamental properties is the first step in ensuring its safe use. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from available data and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25291-41-2 | [1][2] |

| Molecular Formula | C7H13NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Acetamidocyclopentane | [1][3] |

| Appearance | Not explicitly stated; likely a solid or liquid. | |

| Solubility | Data not available; likely soluble in organic solvents. |

Hazard Identification and Toxicological Profile

GHS Classification (Inferred)

Based on data for analogous compounds, this compound is anticipated to present the following hazards.[4][5][6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][6]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source |

| H302 | Harmful if swallowed. | [6] |

| H315 | Causes skin irritation. | [4][5][6] |

| H319 | Causes serious eye irritation. | [4][5][6] |

| H335 | May cause respiratory irritation. | [4][5][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5][7] |

| P264 | Wash skin thoroughly after handling. | [4][5][7] |

| P270 | Do not eat, drink or smoke when using this product. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][5][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][5][7] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [4][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][7] |

Routes of Exposure and Symptoms

The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.[4]

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4]

-

Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[4] Prolonged contact may lead to more severe inflammation.

-

Eye Contact: Causes serious eye irritation, resulting in redness, pain, and potential damage to the eye.[4]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4][9]

Caption: Routes of exposure and their primary target organs.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.

Hierarchy of Controls

The most effective method for mitigating risk is to follow the hierarchy of controls. This principle dictates that controlling hazards at the source is more effective than relying solely on personal protection.

Caption: The hierarchy of controls for mitigating laboratory hazards.

Engineering Controls

The causality behind using engineering controls is to physically remove the hazard from the breathing zone of the operator.

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][5]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[4][10] This ensures immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used correctly. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374. | Prevents skin contact and irritation.[8] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects against splashes that can cause serious eye irritation.[10][11] |

| Skin and Body Protection | Wear a laboratory coat. For tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls. | Prevents contamination of personal clothing and skin.[5][10] |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Prevents inhalation of vapors or aerosols, mitigating respiratory irritation.[10][11] |

Experimental Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat and fasten it completely.

-

If required, put on a respirator. Ensure a proper fit-check.

-

Put on eye/face protection.

-

Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a peel-off technique to avoid touching the outer contaminated surface.

-

Remove the lab coat by rolling it inside-out and away from the body.

-

Perform hand hygiene.

-

Remove eye/face protection by handling the strap.

-

If used, remove the respirator.

-

Perform thorough hand hygiene.

-

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is a self-validating system for preventing accidents and maintaining chemical integrity.

Handling Procedures

-

Avoid all personal contact with the substance, including inhalation.[4][5]

-

Wash hands thoroughly after handling and before breaks.[4]

-

Use the smallest practical quantity for the experiment.

-

If the material is a solid, minimize dust generation.[4]

-

If the material is a liquid, avoid the generation of vapors and aerosols.

-

Use non-sparking tools and ground equipment to prevent static discharge if the compound is determined to be flammable.[10][11]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area.[4][10] Keep the container tightly closed to prevent moisture ingress and contamination.[7]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[10] The rationale is to prevent vigorous, potentially hazardous reactions.

-

Security: For regulated or highly toxic materials, store in a locked-up area.[4][7]

Caption: Logic diagram for the safe receipt and storage of this compound.

Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of an incident. Always have the Safety Data Sheet available when seeking medical attention.[4][7]

Accidental Release Measures

-

Evacuate: Immediately evacuate unprotected personnel from the spill area.

-

Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[4][10]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]

-

Absorb: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place into a suitable, labeled disposal container.[4][12]

-

Clean: Clean the affected area thoroughly.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 3.[4][5]

First Aid Measures

Table 4: First Aid Protocols for this compound Exposure

| Exposure Route | Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical attention. | [4][7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical attention. | [4][7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical attention immediately. | [4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical attention immediately. | [4][7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5][7]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition, including carbon oxides and nitrogen oxides.[4][5][7]

-

Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[4][7][11]

Disposal Considerations

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

-

Dispose of contents and containers to an approved waste disposal plant.[4][7]

-

Do not allow the chemical to enter drains, waterways, or soil.[4]

References

- 1. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]

- 2. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. chemos.de [chemos.de]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Potential Biological Activities of N-Cyclopentylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile of N-Cyclopentylacetamide

This compound is a simple amide derivative that, while not extensively studied, belongs to a class of chemical structures that have garnered significant interest in medicinal chemistry. Its scaffold, characterized by an acetamide group attached to a cyclopentyl moiety, presents a unique combination of lipophilicity and hydrogen bonding potential, making it an intriguing candidate for biological investigation. This guide will explore the theoretical and evidence-based potential biological activities of this compound, with a primary focus on its putative role as a histone deacetylase (HDAC) inhibitor. We will also delve into other potential activities based on the known pharmacology of related acetamide-containing molecules.

Chemical Identity and Properties

This compound is a white to off-white solid with the molecular formula C7H13NO.[1] Its basic physicochemical properties are summarized in the table below, derived from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C7H13NO | PubChem CID: 544767[1] |

| Molecular Weight | 127.18 g/mol | PubChem CID: 544767[1] |

| IUPAC Name | This compound | PubChem CID: 544767[1] |

| SMILES | CC(=O)NC1CCCC1 | PubChem CID: 544767[1] |

| XLogP3 | 0.8 | PubChem CID: 544767[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 544767[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 544767[1] |

Rationale for Investigation: The Acetamide Scaffold in Medicinal Chemistry

The acetamide functional group is a common feature in a wide array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets. Furthermore, the N-substituted moiety can be readily modified to tune the compound's steric and electronic properties, as well as its pharmacokinetic profile. Derivatives of acetamide have been explored for a multitude of therapeutic applications, including as antibacterial,[2] antifungal,[3][4] antioxidant,[5] and neuroprotective agents.[6][7]

Postulated Biological Target: Histone Deacetylases (HDACs)

A particularly compelling hypothesis for the biological activity of this compound is its potential to inhibit histone deacetylases (HDACs). HDAC inhibitors are an emerging class of anticancer agents that can modulate gene expression by altering the acetylation state of histones and other proteins.[8][9]

The Role of HDACs in Cellular Processes and Disease

HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[10] By inhibiting HDACs, the chromatin remains in a more relaxed, transcriptionally active state, which can lead to the re-expression of tumor suppressor genes.[10] Several HDAC inhibitors, such as vorinostat and romidepsin, have been approved for the treatment of certain cancers.[8][9]

This compound as a Putative HDAC Inhibitor: A Structural Hypothesis

Many known HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a capping group. The ZBG, often a hydroxamic acid, chelates the zinc ion in the active site of the enzyme. The capping group interacts with the protein surface at the rim of the active site. While this compound lacks a classical ZBG, its acetamide carbonyl could potentially coordinate with the zinc ion, and the cyclopentyl group could serve as a capping group. The structural simplicity of this compound makes it an attractive starting point for the design of more potent and selective HDAC inhibitors.

Proposed Mechanism of Action at the HDAC Active Site

The proposed binding mode of this compound within the HDAC active site involves the carbonyl oxygen of the acetamide group interacting with the catalytic zinc ion, while the cyclopentyl ring occupies a hydrophobic pocket. The amide N-H group may also form hydrogen bonds with nearby amino acid residues.

Caption: Hypothetical binding of this compound in the HDAC active site.

Experimental Workflows for Assessing Bioactivity

To investigate the potential of this compound as an HDAC inhibitor, a tiered experimental approach is recommended, starting with in vitro biochemical assays and progressing to cell-based assays.

Primary Screening: In Vitro HDAC Inhibition Assay

A common method for assessing HDAC inhibitory activity is a fluorescence-based assay. This assay utilizes a substrate that is deacetylated by HDAC, which can then be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare a solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Prepare the HDAC enzyme and substrate solutions according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add the test compound or control to the wells of a 96-well plate.

-

Add the HDAC enzyme to each well and incubate for a specified time at 37°C.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for the desired reaction time.

-

Stop the reaction and add the developer solution.

-

Incubate at room temperature to allow for the development of the fluorescent signal.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a more potent inhibitor.

Secondary Screening: Cellular Assays for HDAC Inhibition

To confirm that this compound inhibits HDAC activity in a cellular context, Western blotting can be used to measure the levels of acetylated histones.

Caption: Workflow for Western blot analysis of histone acetylation.

To assess the cytotoxic or cytostatic effects of this compound, cell viability assays such as the MTT or MTS assay can be performed on various cancer cell lines.

-

Western Blot Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against acetylated histone H3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

MTT Assay Protocol:

-

Seed cells in a 96-well plate.

-

Treat with this compound for 72 hours.

-

Add MTT reagent to each well and incubate.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-